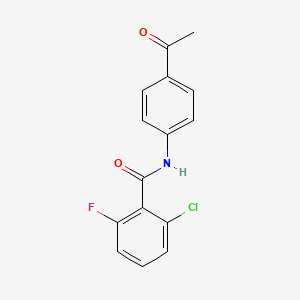![molecular formula C20H25NO B7476582 1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)
1-[3-(2-Phenylphenoxy)propyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Phenylphenoxy)propyl]piperidine, also known as PPP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of neuroscience. PPP is a piperidine derivative that acts as a selective dopamine D3 receptor antagonist. In
作用机制
1-[3-(2-Phenylphenoxy)propyl]piperidine acts as a selective antagonist of dopamine D3 receptors, which are primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of these receptors, 1-[3-(2-Phenylphenoxy)propyl]piperidine can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
1-[3-(2-Phenylphenoxy)propyl]piperidine has been shown to have various biochemical and physiological effects in animal models and human subjects. 1-[3-(2-Phenylphenoxy)propyl]piperidine has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. 1-[3-(2-Phenylphenoxy)propyl]piperidine has also been shown to increase the activity of the prefrontal cortex, which is involved in executive functions such as decision-making and impulse control.
实验室实验的优点和局限性
One advantage of using 1-[3-(2-Phenylphenoxy)propyl]piperidine in lab experiments is its selectivity for dopamine D3 receptors, which allows for more precise manipulation of the dopaminergic system. However, one limitation of using 1-[3-(2-Phenylphenoxy)propyl]piperidine is its relatively low potency compared to other dopamine receptor antagonists, which may require higher doses for effective modulation of behavior and cognition.
未来方向
There are several potential future directions for research on 1-[3-(2-Phenylphenoxy)propyl]piperidine. One area of interest is the role of dopamine D3 receptors in the development of addiction and other psychiatric disorders. Another area of interest is the potential use of 1-[3-(2-Phenylphenoxy)propyl]piperidine as a therapeutic agent for these disorders. Additionally, further research is needed to investigate the long-term effects of 1-[3-(2-Phenylphenoxy)propyl]piperidine on behavior and cognition, as well as its potential interactions with other drugs and neurotransmitter systems.
合成方法
1-[3-(2-Phenylphenoxy)propyl]piperidine can be synthesized through a multistep process that involves the reaction of 2-phenylphenol with 3-chloropropylpiperidine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the reduced intermediate with hydrochloric acid.
科学研究应用
1-[3-(2-Phenylphenoxy)propyl]piperidine has been used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological conditions. 1-[3-(2-Phenylphenoxy)propyl]piperidine has been shown to have potential therapeutic effects in the treatment of addiction, depression, and schizophrenia. 1-[3-(2-Phenylphenoxy)propyl]piperidine has also been used to study the role of dopamine D3 receptors in reward processing, motivation, and cognition.
属性
IUPAC Name |
1-[3-(2-phenylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-10-18(11-4-1)19-12-5-6-13-20(19)22-17-9-16-21-14-7-2-8-15-21/h1,3-6,10-13H,2,7-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHITXUPZPJNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Phenylphenoxy)propyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7476506.png)
![2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7476512.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one](/img/structure/B7476513.png)
![4-oxo-N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476517.png)
![4-oxo-N-[3-oxo-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476524.png)
![1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B7476533.png)
![1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7476545.png)
![3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile](/img/structure/B7476551.png)
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)

